3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
Overview
Description
3-Chloro-4-methoxybenzylamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO . It’s a solid substance used for research and development .
Molecular Structure Analysis
The molecular weight of 3-Chloro-4-methoxybenzylamine hydrochloride is 208.082 g/mol . Its molecular structure can be represented by the SMILES stringCl.COc1ccc(CN)cc1Cl
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 250-255°C .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to "3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride" have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of novel pyrazoline and isoxazoline derivatives has shown significant to moderate antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Jadhav et al., 2009).
Corrosion Inhibition
Research has also explored the application of pyrazole derivatives as corrosion inhibitors for mild steel in acidic solutions. Studies demonstrate that these compounds can effectively protect mild steel from corrosion, highlighting their importance in industrial applications where corrosion resistance is crucial (Yadav et al., 2015).
Pharmacological Evaluation
The pharmacological potential of pyrazole derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been investigated. These compounds show promising results in various pharmacological assays, suggesting their potential as therapeutic agents (Faheem, 2018).
Organized Assemblies and Structural Studies
Research into the structural aspects of pyrazole-based compounds has led to insights into their organized assemblies and potential for forming complex structures. Such studies are vital for understanding the chemical behavior and potential applications of these compounds in material science and nanochemistry (Zheng et al., 2013).
Novel Derivative Synthesis
Efforts in synthesizing new derivatives of pyrazole compounds have been reported, with methodologies aiming at regioselective synthesis to achieve compounds with specific properties for further research and application development (Alizadeh et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPRGCZBHZPENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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